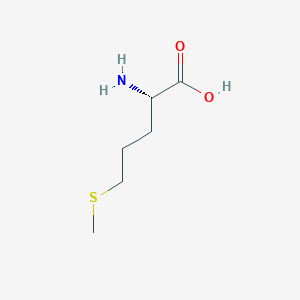
L-homomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-homomethionine is a non-protein amino acid with the molecular formula C6H13NO2S. It is structurally similar to methionine but contains an additional methylene group in its side chain. This compound is known for its role in the biosynthesis of aliphatic glucosinolates in plants, particularly in species like Arabidopsis thaliana .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-homomethionine can be synthesized from methionine through a series of chain elongation reactions. The process involves the transamination of methionine to form a 2-oxo acid, which is then extended by one methyl group through condensation, isomerization, and oxidative decarboxylation reactions . The newly formed 2-oxo acid can be transaminated to produce this compound.
Industrial Production Methods
Industrial production of this compound is not as common as other amino acids. methods involving microbial fermentation and enzymatic processes are being explored. These methods aim to produce this compound in an eco-sustainable manner by utilizing engineered strains and enzymes .
Análisis De Reacciones Químicas
Types of Reactions
L-homomethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The methylthio group in this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
L-homomethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in the biosynthesis of glucosinolates in plants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and hydrogels.
Mecanismo De Acción
L-homomethionine exerts its effects through various biochemical pathways. It is involved in the methionine chain elongation pathway, where it acts as a precursor for the synthesis of glucosinolates. The compound undergoes transamination, condensation, isomerization, and oxidative decarboxylation reactions to form different derivatives that participate in various metabolic processes .
Comparación Con Compuestos Similares
L-homomethionine is similar to other methionine homologs, such as:
L-beta-homomethionine: A β-amino acid with a similar structure but different functional properties.
D-homomethionine: The enantiomer of this compound with different stereochemistry.
Methionine: The parent compound with a shorter side chain.
This compound is unique due to its additional methylene group, which imparts different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
25148-30-5 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
SFSJZXMDTNDWIX-YFKPBYRVSA-N |
SMILES isomérico |
CSCCC[C@@H](C(=O)O)N |
SMILES canónico |
CSCCCC(C(=O)O)N |
melting_point |
247 - 248 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


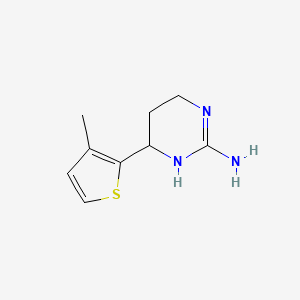
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)




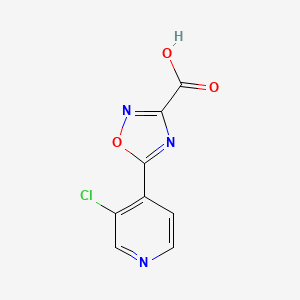
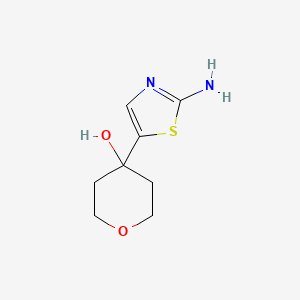
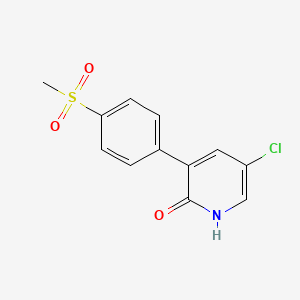
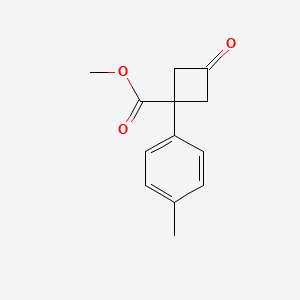
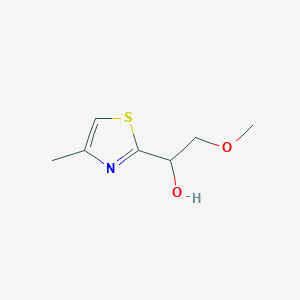
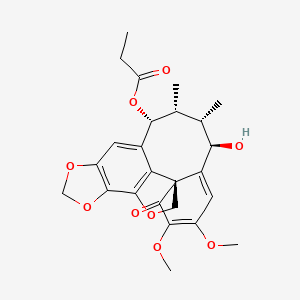
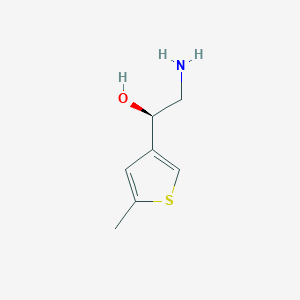
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
